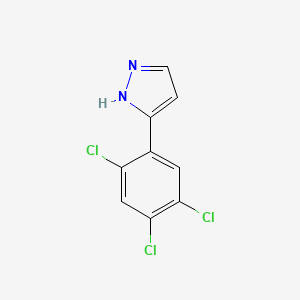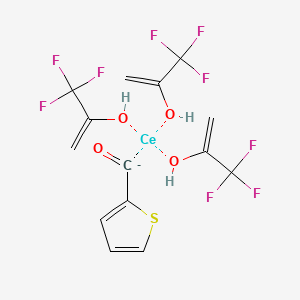
Decane-1,10-diyl bis(heptafluorobutanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-1,10-diyl bis(heptafluorobutanoate) is a chemical compound known for its unique structure and properties It is characterized by the presence of two heptafluorobutanoate groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane-1,10-diyl bis(heptafluorobutanoate) typically involves the esterification of decane-1,10-diol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of decane-1,10-diyl bis(heptafluorobutanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Decane-1,10-diyl bis(heptafluorobutanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Heptafluorobutanoic acid and decane-1,10-dicarboxylic acid.
Reduction: Decane-1,10-diol and heptafluorobutanol.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
Scientific Research Applications
Decane-1,10-diyl bis(heptafluorobutanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of decane-1,10-diyl bis(heptafluorobutanoate) depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. In drug delivery, it can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. The molecular targets and pathways involved vary based on the specific use case.
Comparison with Similar Compounds
Similar Compounds
- Decane-1,10-diyl diglutarate
- Decane-1,10-diyl diacetate
- Decane-1,10-diyl dibutyrate
Uniqueness
Decane-1,10-diyl bis(heptafluorobutanoate) is unique due to the presence of heptafluorobutanoate groups, which impart distinct chemical and physical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring these characteristics, setting it apart from other similar compounds.
Properties
CAS No. |
426-64-2 |
|---|---|
Molecular Formula |
C18H20F14O4 |
Molecular Weight |
566.3 g/mol |
IUPAC Name |
10-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)decyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C18H20F14O4/c19-13(20,15(23,24)17(27,28)29)11(33)35-9-7-5-3-1-2-4-6-8-10-36-12(34)14(21,22)16(25,26)18(30,31)32/h1-10H2 |
InChI Key |
AVVCGEANSDZGAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


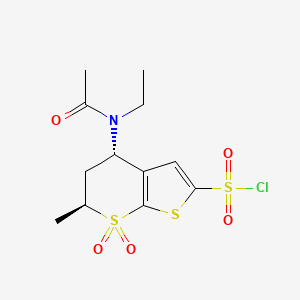


![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
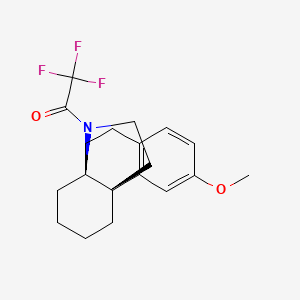

![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
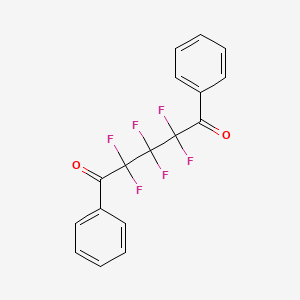
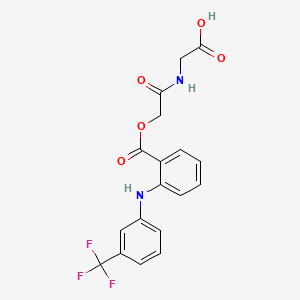
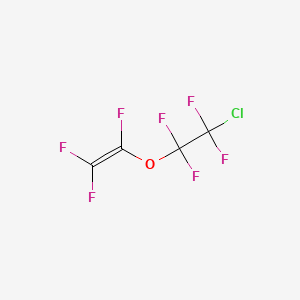
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
